Acide 2-amino-3-chloro-5-méthylbenzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

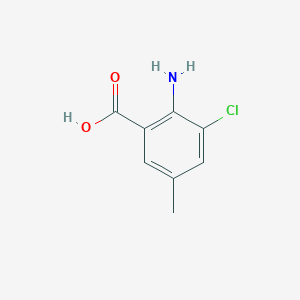

2-Amino-3-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid, characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the benzene ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical chemistry .

Synthetic Routes and Reaction Conditions:

Nitration and Reduction: The preparation of 2-Amino-3-chloro-5-methylbenzoic acid can begin with the nitration of m-toluic acid using nitric acid to form 2-nitro-3-methylbenzoic acid. This intermediate is then subjected to hydrogenation in the presence of a hydrogenation catalyst to yield 2-amino-3-methylbenzoic acid.

Direct Chlorination: Another method involves the direct chlorination of 2-amino-3-methylbenzoic acid using N-chlorosuccinimide in DMF at elevated temperatures.

Industrial Production Methods: The industrial production of 2-Amino-3-chloro-5-methylbenzoic acid typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The use of readily available raw materials and efficient reaction conditions ensures high yield and purity, making the process suitable for industrial applications .

Types of Reactions:

Substitution Reactions: The chlorine atom on the benzene ring can undergo various substitution reactions, such as Suzuki coupling, to introduce different functional groups or aromatic rings.

Esterification and Amidation: The carboxylic acid group can be esterified or amidated to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Diazotization: Sodium nitrite and hydrochloric acid.

Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products Formed:

Substituted Benzoic Acids: Through Suzuki coupling.

Halogenated Derivatives: Via diazotization and subsequent reactions.

Esters and Amides: From esterification and amidation reactions.

Applications De Recherche Scientifique

2-Amino-3-chloro-5-methylbenzoic acid is widely used in scientific research due to its versatility in organic synthesis. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its derivatives exhibit biological activities, making it valuable in medicinal chemistry for the development of new drugs .

Mécanisme D'action

Target of Action

It’s known that this compound is a common organic synthesis intermediate .

Mode of Action

2-Amino-3-chloro-5-methylbenzoic acid interacts with its targets through various chemical reactions. For instance, the chlorine atom on the benzene ring can undergo Suzuki coupling to introduce an aromatic ring or alkyl chain. The carboxyl group on the benzene ring can be conveniently transformed into ester, hydroxyl, amide, and other functional groups. The amino group on the benzene ring can be transformed into halogen atoms and other active functional groups through diazotization reactions .

Biochemical Pathways

It’s known that the compound can be used to quickly synthesize 1,2,3,5-tetrasubstituted benzene derivatives through selective control and coordination of these reactions .

Result of Action

It’s known that the compound is a useful research chemical for the preparation of benzoyl urea containing anthranillic acid groups with insecticidal activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-3-chloro-5-methylbenzoic acid. For instance, during synthesis, the compound should be stored in a dark place under an inert atmosphere at room temperature . Contact with skin and inhalation of its vapor may cause irritation, so appropriate protective measures such as wearing lab coats and gloves, and ensuring good ventilation in the lab environment, are recommended .

Comparaison Avec Des Composés Similaires

2-Amino-5-chloro-3-methylbenzoic acid: A positional isomer with similar functional groups but different substitution patterns.

2-Amino-6-methylbenzoic acid: Lacks the chlorine atom, affecting its reactivity and applications.

2-Amino-3-bromo-5-methylbenzoic acid: Contains a bromine atom instead of chlorine, influencing its chemical behavior.

Uniqueness: 2-Amino-3-chloro-5-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both an amino group and a chlorine atom on the benzene ring allows for diverse chemical transformations, making it a valuable intermediate in various synthetic pathways .

Activité Biologique

2-Amino-3-chloro-5-methylbenzoic acid, also known as 2-amino-3-chloro-5-toluic acid, is an aromatic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

- Molecular Formula : C₈H₈ClN₃O₂

- Molecular Weight : 201.62 g/mol

- CAS Number : 66490-53-7

Antimicrobial Properties

Research indicates that 2-amino-3-chloro-5-methylbenzoic acid exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential application in treating inflammatory diseases.

Antioxidant Activity

The antioxidant properties of 2-amino-3-chloro-5-methylbenzoic acid were evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results showed a significant reduction in free radicals, indicating its potential use as a natural antioxidant.

The biological activity of 2-amino-3-chloro-5-methylbenzoic acid is attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial metabolism.

- Cell Membrane Disruption : It alters the integrity of microbial cell membranes, leading to increased permeability and cell death.

- Cytokine Modulation : The compound modulates immune responses by affecting cytokine release.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of 2-amino-3-chloro-5-methylbenzoic acid against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for treating persistent infections.

Research on Anti-inflammatory Properties

Another significant study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Administration of 2-amino-3-chloro-5-methylbenzoic acid resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.

Propriétés

IUPAC Name |

2-amino-3-chloro-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKJNACNNALPNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66490-53-7 |

Source

|

| Record name | 2-amino-3-chloro-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.